Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cilofungin is a narrow-spectrum cyclic lipopeptide derivative of echinocandin B derived from Aspergillus with fungicidal activity. Cilofungin is a cyclic hexapeptide echinocandin antibiotic isolated from Aspergillus spp. By inhibiting the conversion of lanosterol to ergosterol, it invades a fungus' ability to synthesize cell walls. A modified form of echinocandin B, it is an antimycotic agent against Candida albicans. It has a role as an antiinfective agent. It is an echinocandin and an antibiotic antifungal drug.
Cilomilast is a second generation inhibitor of phosphodiesterase 4 (PDE4; IC50 = 0.12 µM for the human enzyme). It is selective for human PDE4 over bovine PDE1, rat PDE2, and human PDE3 and -5 (IC50s = 74, 65, >100, and 83 µM, respectively). Cilomilast inhibits LPS-induced production of TNF-α in isolated human monocytes, as well as decreases production of leukotriene B4 (LTB4;) induced by fMLP in isolated human neutrophils (IC50s = 110 and 40 nM, respectively). It reduces ovalbumin-induced bronchoconstriction and pulmonary eosinophil infiltration in an ovalbumin-sensitized guinea pig model of asthma when administered at doses of 10 and 30 mg/kg. Cilomilast (Ariflo, SB-207,499) is a drug which was developed for the treatment of respiratory disorders such as asthma and Chronic Obstructive Pulmonary Disease (COPD). It is orally active and acts as a selective Phosphodiesterase-4 inhibitor. Clinical trial results showed reasonable efficacy for treating COPD, but side effects were problematic and it is unclear whether cilomalast will be marketed, or merely used in the development of newer drugs. Cilomilast is a second-generation PDE4 inhibitor with antiinflammatory effects that target bronchoconstriction, mucus hypersecretion, and airway remodeling associated with COPD.
Cilostamide is a selective inhibitor of phosphodiesterase (PDE)3A and PDE3B with IC50 values of 27 and 50 nM, respectively. It is less selective for inhibition of PDE1, PDE2, PDE4, PDE5, and PDE7 (IC50s = 12 to > 300 μM). Cilostamide has been shown to inhibit thrombin-induced platelet aggregation with an IC50 value of 1.1 μM. N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide is a member of quinolines.
Cilostazol is a phosphodiesterase 3A (PDE3A) inhibitor (IC50 = 0.2 µM for the platelet enzyme). It is selective for PDE3A over PDE1, -2, -4, and -5 (IC50s = >5 µM for all). Cilostazol inhibits collagen- or ADP-induced aggregation of isolated rabbit platelets (IC50s = 29 and 31 µM, respectively). In vivo, cilostazol (30 mg/kg) reduces thrombus formation by 84% in a mouse model of pulmonary thromboembolism. It reduces cardiac fibrosis and prevents the development of diastolic dysfunction and cardiac hypertrophy induced by a high-fat diet and angiotensin II in mice. Formulations containing cilostazol have been used in the treatment of the symptoms of intermittent claudication in peripheral vascular disease. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Cilostazol is a dihydro-quinolinone derivative, that is predominantly used as an anti-platelet and vasodilatory agent. It acts by inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which results in elevation of cAMP levels in platelets and blood vessels, thus inhibiting platelets aggregation. Cilostazol is a potent cyclic nucleotide phosphodiesterase inhibitor. It is mainly used as antiplatelet agent. Cilostazol is a quinolinone derivative and cellular phosphodiesterase inhibitor, more specific for phosphodiesterase III (PDE III). Although the exact mechanism of action of is unknown, cilostazol and its metabolites appears to inhibit PDE III activity, thereby suppressing cyclic adenosine monophosphate (cAMP) degradation. This results in an increase in cAMP in platelets and blood vessels, leading to inhibition of platelet aggregation and vasodilation. Cilostazol is a quinolinone derivative that inhibits specific cellular phosphadiesterases, which cause arterial vasodilation and inhibition of platelet function and makes it a valuable as a therapy of intermittent claudication and as a means of secondary prevention of stroke. Cilostazol has not been associated with serum enzyme elevations during therapy or with published instances of clinically apparent liver injury. Cilostazol, also known as pletal, belongs to the class of organic compounds known as hydroquinolones. Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group. Cilostazol is a drug which is used for the reduction of symptoms of intermittent claudication (pain in the legs that occurs with walking and disappears with rest). Cilostazol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cilostazol has been detected in multiple biofluids, such as urine and blood. Within the cell, cilostazol is primarily located in the membrane (predicted from logP). In humans, cilostazol is involved in the cilostazol action pathway.
Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication. The compound, named BILN 2061, is an orally active inhibitor of the HCV NS3 protease and the first member of this new drug class to be tested in humans.
β adrenoceptor agonist (Ki = 2.32 μM). Active in vivo. Cimaterol is a potent agonist of β-adrenergic receptors (pEC50 = 8.13, 8.78, and 6.62 for human β1, β2, and β3, respectively). Formulations containing cimoterol have been used in farmed animals (swine, fowl, etc.) to increase carcass mass and to alter muscle and fat deposition. Cimaterol is a beta-adrenoceptor agonist that work with beta-adrenoceptors and leads to increased weight gain in the skeletal muscle. It has been shown to stimulate lipolysis.
Cimetropium bromide is discontinued (DEA controlled substance). Cimetropium bromide is an antimuscarinic compound with strong antispasmodic activity. Cimetropium bromide has been shown to shorten whole gut transit time in IBS patients with prolonged transit time.
Prototypic H2 antagonist. Also an I1 receptor agonist. Displays antitumor and immunomodulatory activity. Cimetidine is a histamine H2 receptor antagonist (Ki = 0.6 μM). It also acts as an inverse agonist, inhibiting basal cAMP production in CHO cells expressing recombinant H2 receptors (IC50 = 1.2 μM). Cimetidine inhibits histamine-induced acid secretion from isolated bullfrog gastric mucosa (IC50 = 16 μM). In vivo, it inhibits histamine-induced gastric acid secretion in gastric fistulae and Heidenhain pouches in dogs (ED50 = 1.88 μmol/kg, p.o.). Cimetidine (20 mg/kg per day) also reduces tumor growth and neovascularization in a CMT93 colon cancer mouse syngeneic model. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Cimetidine is an H2 receptor antagonist drug. It can inhibit the photosensitive response on the skin typically induced by most of the fluoroquinolones. Cimetidine is a histamine H-receptor antagonist. Enhancing anti-tumor cell-mediated responses, cimetidine blocks histamine's ability to stimulate suppressor T lymphocyte activity and to inhibit natural killer (NK) cell activity and interleukin-2 production. Cimetidine also may inhibit tumor growth by suppressing histamine's growth-factor activity and blocking histamine-induced stimulation of vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor. (NCI04) Cimetidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Cimetidine has been linked to rare instances of clinically apparent acute liver injury. Cimetidine, also known as tagamet or SK and F92334, belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Cimetidine is a drug which is used for the treatment and the management of acid-reflux disorders (gerd), peptic ulcer disease, heartburn, and acid indigestion. Cimetidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cimetidine has been detected in multiple biofluids, such as urine and blood. Within the cell, cimetidine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, cimetidine is involved in the cimetidine action pathway and the cimetidine metabolism pathway. Cimetidine is a potentially toxic compound.